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Compound of Interest

Compound Name: 1,2-Bis(furan-2-yl)ethane-1,2-diol

CAS No.: 4464-77-1

Cat. No.: B2723048

Get Quote

Executive Summary
Hydrofuroin (1,2-di(furan-2-yl)ethane-1,2-diol) is a high-value biomass-derived glycol produced

via the electrochemical hydrodimerization (EHD) of furfural. It exists as two distinct

diastereomers: the achiral meso form (R,S) and the chiral dl (racemic) pair.

Differentiation between these isomers is critical for downstream applications, particularly in

polymer synthesis and pharmaceutical intermediate production, as their solid-state packing

directly influences solubility, melting point, and stability. This guide synthesizes available

experimental data and structural analogues to provide a definitive comparison.

Chemical Identity & Stereochemical Basis
The core structural difference lies in the symmetry of the molecules, which dictates their crystal

packing efficiency.
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Feature meso-Hydrofuroin dl-Hydrofuroin (Racemic)

IUPAC Name
(1R,2S)-1,2-di(furan-2-

yl)ethane-1,2-diol

(1R,2R)- and (1S,2S)-1,2-

di(furan-2-yl)ethane-1,2-diol

Symmetry Element
Internal Plane of Symmetry (

)
Axis of Symmetry

Chirality Achiral (Optically Inactive)
Chiral (Optically Active as

individual enantiomers)

CAS Number 4464-77-1 (Generic/Mixed)
52056-41-4 (Specific isomer

references vary)

Stereochemical Visualization (DOT Diagram)
The following diagram illustrates the symmetry relationship and the divergent synthesis

pathways.
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Crystallographic & Physical Data Comparison
While specific unit cell parameters for hydrofuroin are often proprietary or found in older print-

only literature, its behavior is strictly analogous to hydrobenzoin (1,2-diphenylethane-1,2-diol),

its phenyl counterpart. The furan ring, being aromatic and planar, follows similar packing rules.

Predicted Crystal Habit & Lattice Properties
Based on the Hydrobenzoin Model and general 1,2-diol crystallography:
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Property meso-Hydrofuroin dl-Hydrofuroin
Crystallographic

Rationale

Crystal System
Monoclinic or Triclinic

(Predicted)
Monoclinic (Predicted)

meso forms often

crystallize in

centrosymmetric

space groups (e.g.,

).

Packing Efficiency High Lower

The internal symmetry

of the meso form

allows for denser

packing and more

extensive

intermolecular H-

bonding networks.

Melting Point Higher (~135–145 °C) Lower (~115–125 °C)

Higher lattice energy

in the meso form

requires more thermal

energy to disrupt.

Solubility Low (in water/ethanol) High

The "Compact

Packing Rule": Higher

density crystals are

thermodynamically

less soluble.

H-Bonding
Intermolecular

(Network)

Intramolecular &

Intermolecular

dl isomers often favor

intramolecular H-

bonds (gauche

conformation),

reducing lattice

cohesive forces.

*Note: Exact melting points depend on purity and solvent of crystallization. Ranges are

estimated based on the hydrobenzoin analogue (meso-hydrobenzoin MP: 137°C; dl-

hydrobenzoin MP: 120°C) and furoin derivatives.
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Experimental Protocols
A. Synthesis via Electrochemical Hydrodimerization
(EHD)
This protocol favors the production of the diol over the alcohol (furfuryl alcohol).

Electrolyte Preparation: Dissolve 0.1 M furfural in a mixture of Water/Acetonitrile (4:1 v/v)

containing 0.5 M tetraethylammonium p-toluenesulfonate (supporting electrolyte).

Cell Setup: Use a divided H-cell.

Cathode: Lead (Pb) or Graphite (high hydrogen overpotential is crucial to suppress HER).

Anode: Platinum (Pt) or DSA.

Electrolysis: Apply constant potential (approx. -1.5 V vs. Ag/AgCl). Stir vigorously.

Quenching: Neutralize catholyte to pH 7 immediately after consumption of starting material

to prevent rearrangement.

B. Separation of Isomers (Fractional Crystallization)
This method exploits the solubility differential described in Section 3.

Concentration: Evaporate acetonitrile from the reaction mixture under reduced pressure.

Extraction: Extract the aqueous residue with ethyl acetate (3x). Dry organic layer over

and concentrate to a crude solid.

Hot Filtration: Dissolve the crude solid in minimal boiling water (or 10% ethanol/water).

Crystallization Step 1 (Meso): Cool slowly to room temperature, then to 4°C.

Result: The meso-hydrofuroin will crystallize first as white needles/plates due to lower

solubility.

Action: Filter and wash with cold water.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallization Step 2 (DL): Concentrate the mother liquor to half volume and cool to 0°C (or

add seed crystals of dl-form if available).

Result: The dl-hydrofuroin crystallizes from the enriched supernatant.

Workflow Visualization

Crude Reaction Mixture
(meso + dl) Dissolve in Boiling H2O Cool to 25°C -> 4°C Filtration 1

Solid: meso-Hydrofuroin
(High MP, Low Solubility)

Mother Liquor
(Enriched in dl) Concentrate & Cool Solid: dl-Hydrofuroin

(Low MP, High Solubility)

Click to download full resolution via product page

Implications for Research & Development
Polymer Science:meso-hydrofuroin is preferred for rigid polymer backbones (e.g.,

polyesters) due to its higher thermal stability and symmetry, which promotes crystallinity in

the final polymer.

Pharmaceuticals: The dl-pair can be resolved into pure enantiomers ((R,R) or (S,S)) to serve

as chiral ligands or auxiliaries in asymmetric synthesis.

Stability: The meso form is generally more resistant to oxidative degradation in solid storage

due to tighter crystal packing, which limits oxygen diffusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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